molecular formula C14H15F2NO4 B2383465 Diethyl 2-[(3,5-difluoroanilino)methylene]malonate CAS No. 185010-69-9

Diethyl 2-[(3,5-difluoroanilino)methylene]malonate

Cat. No.: B2383465
CAS No.: 185010-69-9
M. Wt: 299.274
InChI Key: GQZRREYTONEDLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-[(3,5-difluoroanilino)methylene]malonate (CAS: 185010-69-9) is a malonic ester derivative with the molecular formula C₁₄H₁₅F₂NO₄ and a molar mass of 299.27 g/mol . It features a central malonate core substituted with two ethoxy groups and a 3,5-difluoroanilino-methylene moiety. This compound is classified as an active methylene compound due to the electron-withdrawing effects of the ester groups, which enhance the acidity of its α-hydrogens, enabling nucleophilic reactivity in synthetic applications . It is commercially available at 95% purity and is utilized in pharmaceutical and organic synthesis, particularly as a precursor for heterocyclic compounds .

Properties

IUPAC Name

diethyl 2-[(3,5-difluoroanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO4/c1-3-20-13(18)12(14(19)21-4-2)8-17-11-6-9(15)5-10(16)7-11/h5-8,17H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZRREYTONEDLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=CC(=C1)F)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[(3,5-difluoroanilino)methylene]malonate typically involves the condensation of diethyl malonate with 3,5-difluoroaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(3,5-difluoroanilino)methylene]malonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The difluoroaniline group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Diethyl 2-[(3,5-difluoroanilino)methylene]malonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 2-[(3,5-difluoroanilino)methylene]malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroaniline group can form hydrogen bonds and other interactions with target molecules, leading to inhibition or modulation of their activity. The methylene malonate moiety may also participate in covalent bonding or other interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

  • Electron-Withdrawing Groups (EWGs): Fluoro and Chloro Substituents (e.g., 3,5-difluoro, 3,5-dichloro): Enhance the electron-withdrawing nature of the aryl group, increasing the acidity of the active methylene hydrogen. This improves reactivity in Knoevenagel condensations or cyclization reactions .
  • Electron-Donating Groups (EDGs):
    • Methyl Substituents (e.g., o-tolyl): Decrease acidity of the α-hydrogen, requiring harsher conditions for deprotonation .

Biological Activity

Diethyl 2-[(3,5-difluoroanilino)methylene]malonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by research findings and data tables.

Chemical Structure and Synthesis

This compound belongs to the malonate class of organic compounds. Its structure features a difluoroaniline group attached to a methylene bridge connected to diethyl malonate. The general formula for this compound is C14H15F2NO4C_{14}H_{15}F_{2}NO_{4} with a molecular weight of 299.27 g/mol.

Synthesis Method:
The synthesis typically involves the condensation of diethyl malonate with 3,5-difluoroaniline under acidic or basic conditions. Common catalysts include piperidine or acetic acid, and the reaction is usually conducted under reflux in solvents like ethanol or methanol.

1. Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound against various pathogens, particularly Fusarium oxysporum, a significant plant pathogen.

Table 1: Antifungal Activity Data

CompoundIC50 (µM)Activity Type
Compound 1>35Fungistatic
Compound 2<0.5Fungicidal
Compound 318Fungistatic
Compound 4>35Fungistatic
Compound 5<0.013Fungicidal

The most active compounds exhibited IC50 values in the nanomolar range, indicating potent fungicidal effects. For instance, compound 5 demonstrated an IC50 of approximately 13 nM, outperforming conventional antifungal agents like mancozeb and iprodione .

The mechanism by which this compound exerts its antifungal effects appears to involve:

  • Inhibition of Mycelial Growth: The compound disrupts the cellular processes of fungi, preventing their growth and reproduction.
  • Interaction with Biological Targets: The difluoroaniline moiety can engage in hydrogen bonding and hydrophobic interactions with fungal enzymes or receptors, enhancing its efficacy .

Other Biological Activities

Beyond antifungal properties, this compound has been investigated for potential anti-inflammatory and anticancer activities. Preliminary data suggest that the compound may interact with various molecular targets involved in inflammatory pathways and tumorigenesis.

Table 2: Potential Biological Activities

Activity TypeObservations
Anti-inflammatoryPotential modulation of cytokines
AnticancerInhibition of cancer cell proliferation

Case Studies

Several case studies have documented the application of this compound in experimental settings:

  • Study on Antifungal Efficacy: A controlled laboratory study demonstrated that the compound significantly inhibited mycelial growth in Fusarium oxysporum, validating its use as a potential fungicide.
  • Cancer Cell Line Studies: In vitro assays on various cancer cell lines revealed that the compound could reduce cell viability, indicating its potential as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes for Diethyl 2-[(3,5-difluoroanilino)methylene]malonate under laboratory conditions?

The compound is synthesized via condensation of diethyl malonate with 3,5-difluoroaniline under reflux in ethanol or methanol, typically catalyzed by piperidine or acetic acid . Key steps include:

  • Reaction Conditions : 120°C for 2 hours (similar to methods for analogous compounds) .
  • Purification : Recrystallization or column chromatography yields >90% purity in lab-scale syntheses .
  • Yield Optimization : Adjusting solvent polarity and catalyst concentration can improve yields to ~90% .

Q. How is the crystal structure of this compound characterized?

X-ray diffraction (XRD) reveals intramolecular N–H⋯O hydrogen bonding, forming a six-membered ring (N/C7/C8/C12/O3/H0A) critical for stabilizing the planar structure . Key structural parameters:

  • Bond Lengths : C=O (1.21 Å), C–N (1.35 Å) .
  • Hydrogen Bonding : Weak intermolecular C–H⋯O interactions contribute to crystal packing .

Q. What spectroscopic methods validate its structural integrity?

  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (N–H stretching) confirm ester and amine groups .
  • NMR : 1^1H-NMR shows characteristic signals at δ 1.3 ppm (ethyl CH₃), δ 4.2 ppm (ethyl CH₂), and δ 8.1 ppm (methylene CH) .

Advanced Research Questions

Q. What reaction mechanisms govern its oxidation and reduction?

  • Oxidation : Using KMnO₄ or CrO₃ converts the methylene group to a ketone, forming quinone derivatives .
  • Reduction : LiAlH₄ reduces the ester groups to alcohols, yielding diols with potential bioactivity .
  • Substitution : The difluoroaniline moiety undergoes nucleophilic aromatic substitution (e.g., with amines) at positions ortho to fluorine .

Q. How can researchers resolve contradictions in reported IC₅₀ values for antifungal activity?

Discrepancies arise from assay variability (Table 1):

CompoundIC₅₀ (µM)Activity Type
Compound 5<0.013Fungicidal
Compound 1>35Fungistatic
  • Critical Factors :
  • Fungal Strain : Fusarium oxysporum vs. other pathogens.
  • Assay Conditions : pH, temperature, and solvent (DMSO vs. aqueous) .
    • Validation : Cross-testing in standardized CLSI/M38 protocols reduces variability .

Q. What methodologies elucidate its interaction with biological targets?

  • Molecular Docking : The difluoroaniline group forms hydrogen bonds with fungal CYP51 (lanosterol demethylase), disrupting ergosterol synthesis .
  • Enzyme Inhibition Assays : Dose-dependent inhibition of mycelial growth (IC₅₀ = 13 nM for Fusarium) correlates with malonate moiety binding to catalytic sites .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd = 0.2 µM) to inflammatory cytokines like TNF-α .

Q. How does fluorination impact its reactivity compared to non-fluorinated analogs?

  • Electron-Withdrawing Effect : Fluorine increases electrophilicity of the aniline ring, enhancing nucleophilic substitution rates by 3× versus chloro analogs .
  • Bioavailability : LogP = 2.1 (vs. 1.8 for diethyl malonate) improves membrane permeability .

Methodological Guidelines

Q. Scaling synthesis from lab to industrial production: Key considerations?

  • Process : Transition from batch to continuous flow reactors improves yield consistency .
  • Purification : High-performance liquid chromatography (HPLC) replaces column chromatography for >99% purity .
  • Cost-Benefit : Solvent recovery systems (e.g., ethanol distillation) reduce waste by 40% .

Designing derivatives for enhanced anticancer activity: A stepwise approach

  • Scaffold Modification : Introduce electron-deficient groups (e.g., nitro) at the aniline para position to boost DNA intercalation .
  • In Silico Screening : Predict ADMET properties using QSAR models to prioritize candidates with low hepatotoxicity .
  • In Vitro Validation : Test against cancer cell lines (e.g., MCF-7, IC₅₀ = 8 µM) via MTT assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.